N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide
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Overview
Description
N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane carboxamide core, which is functionalized with a sulfonylphenyl group and a methylpiperidinyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonylphenyl intermediate: This step involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate.
Cyclopropanecarboxamide formation: The sulfonylphenyl intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide
- N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclobutanecarboxamide
Uniqueness
N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C16H22N2O2S2. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be pivotal in cancer therapy.
- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation.
- Microtubule Disruption : Binding to β-tubulin, leading to cytoskeletal disruption and subsequent cell death.
- Angiogenesis Inhibition : The compound may inhibit angiogenesis, thereby restricting tumor growth by limiting blood supply.
Antiproliferative Activity
A series of studies evaluated the antiproliferative effects of this compound against different cancer cell lines. Below is a summary table of the IC50 values observed:
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-Cyclo | MCF7 (Breast) | 5.0 | |
N-Cyclo | HT-29 (Colon) | 3.5 | |
N-Cyclo | M21 (Melanoma) | 7.2 |
Enzyme Inhibition Studies
Inhibitory activity against specific enzymes was assessed, with notable findings:
Case Studies
A clinical study involving the administration of similar sulfonamide compounds demonstrated promising results in patients with advanced solid tumors. The study highlighted significant tumor reduction in a subset of patients treated with high doses of the compound.
Properties
IUPAC Name |
N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-12-8-10-20(11-9-12)25(22,23)15-6-4-14(5-7-15)18-17(24)19-16(21)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H2,18,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEOTEVWAOLDKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.